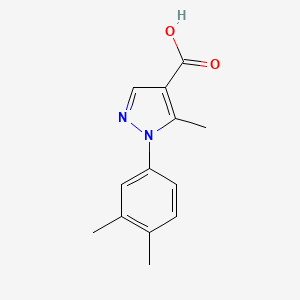
1-(3,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid, also known as DMPMPC, is an organic compound belonging to the pyrazole family. It is a crystalline solid with a melting point of 128-130 °C and a molecular weight of 206.26 g/mol. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as methanol, ethanol, and acetone. DMPMPC has been studied for its potential medicinal and industrial applications, including as an antioxidant, an anti-inflammatory agent, and an inhibitor of enzymes.
Scientific Research Applications
Supramolecular Assemblies and Structural Analysis
The compound 1-(3,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid has been studied for its role in forming supramolecular assemblies. One study focused on the formation of varied supramolecular frameworks with benzene-1,3,5-tricarboxylic acid and substituted pyrazoles, including 3,5-dimethylpyrazole. The study highlighted the importance of hydrogen bonding in the assembly process and analyzed the stability and occurrence of various synthons formed with different substituents on the pyrazole ring (Singh, Tomar, & Kashyap, 2015).
Photoreactive Protecting Groups
Research has also explored the use of similar compounds as photoreactive protecting groups. For instance, 2,5-dimethylphenacyl esters were studied for their ability to release carboxylic acids upon irradiation, potentially positioning these esters as photoremovable protecting groups in organic synthesis or biochemistry (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Heterocyclic Rearrangements
The compound has been involved in studies on heterocyclic rearrangements. One such study dealt with the rearrangement of 5-arylisoxazole-3-hydroxamic acids to form 3,4-substituted 1,2,5-oxadiazoles, a process confirmed by single-crystal X-ray analysis (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Biological Activity of Derivatives
A study on 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives revealed their fungicidal and insecticidal activities, suggesting potential applications in agriculture or pest control (Liu, Li, & Li, 2004).
Synthetic Pathways and Chemical Transformations
Research has also delved into the synthesis and transformation pathways of compounds similar to this compound. For instance, studies have explored the synthesis of 1-methyl-pyrazole-3-carboxylic acid and its potential applications in various chemical reactions (Yuan-fu, 2011).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(6-9(8)2)15-10(3)12(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJWAJWBJVKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



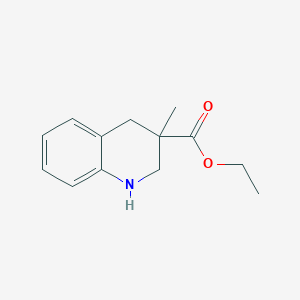

![2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1419875.png)
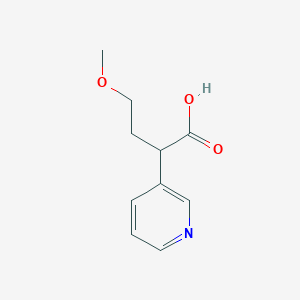

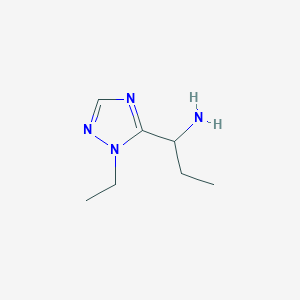
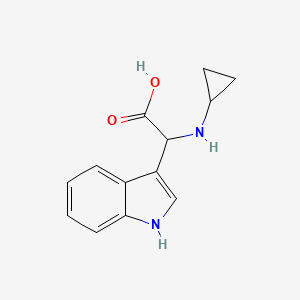
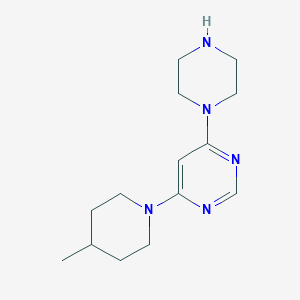
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)
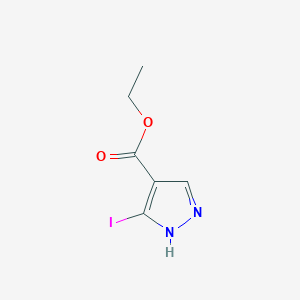
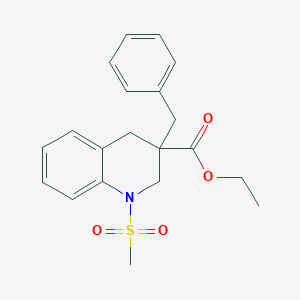
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)
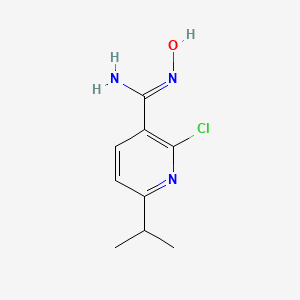
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)